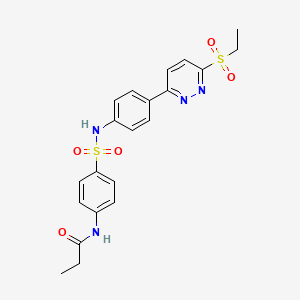
N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C21H22N4O5S2 and its molecular weight is 474.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)propionamide is a complex organic compound belonging to the class of pyridazine derivatives. Its unique structural features contribute to a range of biological activities, making it a subject of interest in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies.
Structural Overview
The compound features:
- Pyridazine ring : A six-membered heterocyclic compound known for diverse pharmacological properties.
- Ethylsulfonyl group : Enhances solubility and biological activity.
- Sulfamoyl and propionamide moieties : Contribute to its potential therapeutic effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit several biological activities:
- Anti-inflammatory Properties : Pyridazine derivatives are noted for their ability to reduce inflammation, which is crucial in treating various chronic diseases.
- Antimicrobial Effects : Some studies suggest that these compounds may possess antibacterial and antifungal properties, making them potential candidates for antibiotic development.
- Anticancer Activity : Research has shown that similar structures can inhibit cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Certain pyridazine derivatives have been evaluated for their potential neuroleptic and anxiolytic effects, indicating promise in treating neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference Source |
|---|---|---|
| Anti-inflammatory | Reduces inflammation in various models | |
| Antimicrobial | Exhibits activity against bacterial strains | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Neuroprotective | Potential in treating anxiety and depression |
Detailed Research Findings
- Mechanism of Action : Studies focusing on the molecular interactions of this compound reveal its binding affinity to specific enzymes involved in inflammatory pathways. This interaction is critical for its anti-inflammatory effects.
- In vitro Studies : Laboratory tests have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, indicating a strong anticancer potential. The compound's structural components facilitate interaction with cellular targets that regulate growth and apoptosis.
- Animal Models : In vivo studies using animal models have shown promising results in reducing tumor size and improving survival rates when treated with derivatives similar to this compound.
Propriétés
IUPAC Name |
N-[4-[[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c1-3-20(26)22-16-9-11-18(12-10-16)32(29,30)25-17-7-5-15(6-8-17)19-13-14-21(24-23-19)31(27,28)4-2/h5-14,25H,3-4H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKHDQZIVMGSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













